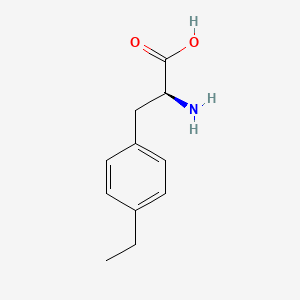

(S)-2-amino-3-(4-ethylphenyl)propanoic acid

Description

Introduction and Background

Historical Context and Discovery

The development of (S)-2-amino-3-(4-ethylphenyl)propanoic acid emerged from the broader scientific pursuit of creating modified amino acids with enhanced or altered biological properties. While specific discovery dates are not extensively documented in available literature, the compound's registration in chemical databases indicates systematic development during the late 20th century pharmaceutical research initiatives. The compound was officially assigned CAS Registry Number 4313-70-6, marking its formal recognition in chemical literature and establishing its identity for research purposes.

The historical development of this compound reflects the evolution of amino acid chemistry from purely natural product isolation to sophisticated synthetic design. Early research into phenylalanine analogs focused on understanding how modifications to the aromatic ring system could influence biological activity and protein incorporation. The introduction of an ethyl substituent at the para position of the phenyl ring represented a strategic approach to modifying hydrophobicity and steric properties while maintaining the essential amino acid backbone structure.

Research into aromatic amino acid derivatives gained momentum as scientists recognized their potential applications in drug development and protein engineering. The systematic exploration of para-substituted phenylalanine derivatives led to the identification of numerous compounds with altered biological properties. This compound emerged as one such derivative, offering researchers a tool for investigating the effects of increased alkyl substitution on aromatic amino acid behavior.

The compound's development was further driven by advances in asymmetric synthesis techniques that enabled the production of enantiomerically pure amino acids. The stereospecific synthesis of the S-enantiomer was crucial for biological applications, as amino acid chirality directly influences protein structure and function. This attention to stereochemical purity reflects the maturation of synthetic amino acid chemistry and its integration with modern medicinal chemistry principles.

Classification in Amino Acid Chemistry

This compound belongs to the class of aromatic amino acids, specifically categorized as a para-substituted phenylalanine derivative. Aromatic amino acids are characterized by the presence of aromatic ring systems in their side chains, which confer unique chemical and physical properties including ultraviolet light absorption and hydrophobic interactions. The compound maintains the fundamental alpha-amino acid structure with an amino group, carboxyl group, and distinctive side chain attached to the central carbon atom.

Within the broader classification system, this compound represents an unnatural amino acid, distinguishing it from the twenty standard proteinogenic amino acids encoded by the genetic code. Unnatural amino acids have gained increasing importance in chemical biology and protein engineering applications, where they serve as tools for introducing novel functionalities into biological systems. The para-ethyl substitution places this compound in the subcategory of alkyl-substituted aromatic amino acids, which exhibit modified hydrophobic characteristics compared to their unsubstituted counterparts.

The structural classification reveals several key features that define the compound's chemical behavior. The presence of the aromatic benzene ring contributes to pi-pi stacking interactions and provides a platform for various chemical modifications. The ethyl substituent at the para position increases the overall hydrophobicity of the side chain while introducing additional steric bulk that can influence protein folding and binding interactions. The stereochemistry, specifically the S-configuration at the alpha carbon, ensures compatibility with natural protein synthesis machinery and maintains the spatial orientation found in naturally occurring amino acids.

From a chemical reactivity perspective, the compound exhibits characteristics typical of aromatic amino acids, including stability under physiological conditions and resistance to oxidative degradation. The ethyl substituent provides additional stability compared to more reactive functional groups while maintaining sufficient hydrophobic character for protein incorporation. This balance of stability and functionality makes the compound particularly valuable for applications requiring robust amino acid analogs.

Relationship to Natural Amino Acids

This compound shares fundamental structural similarities with phenylalanine, one of the essential aromatic amino acids required for human protein synthesis. Both compounds contain the characteristic benzyl side chain attached to the alpha-amino acid backbone, maintaining the core structural framework that defines aromatic amino acid behavior. The primary distinction lies in the presence of the ethyl substituent at the para position of the aromatic ring, which differentiates this synthetic analog from its natural counterpart.

The relationship to phenylalanine extends beyond mere structural similarity to encompass functional relationships in biological systems. Phenylalanine serves as a precursor for tyrosine synthesis and subsequently contributes to the production of important neurotransmitters including dopamine, norepinephrine, and epinephrine. While this compound cannot directly participate in these natural biosynthetic pathways due to its structural modification, it may interact with enzymes and receptors that recognize aromatic amino acids, potentially serving as a competitive inhibitor or alternative substrate.

The compound also bears structural relationships to other para-substituted phenylalanine derivatives found in chemical literature. Comparison with 4-methyl-L-phenylalanine reveals the progressive nature of alkyl substitution effects on aromatic amino acids. The methyl derivative represents the smallest alkyl substitution, while the ethyl variant provides increased hydrophobic character and steric bulk. This systematic relationship allows researchers to study structure-activity relationships across a series of related compounds.

The stereochemical relationship to natural amino acids remains particularly important for biological applications. The S-configuration at the alpha carbon maintains the same spatial arrangement found in naturally occurring L-amino acids, ensuring compatibility with existing protein synthesis machinery and enzymatic recognition systems. This preservation of natural stereochemistry enables the compound to function as a close mimic of phenylalanine in many biological contexts while introducing subtle modifications that can alter protein properties.

Nomenclature and Identification Systems

IUPAC Naming Conventions

The International Union of Pure and Applied Chemistry systematic name for this compound is (2S)-2-amino-3-(4-ethylphenyl)propanoic acid, which precisely describes its chemical structure and stereochemistry. This naming convention follows established IUPAC guidelines for amino acid nomenclature, beginning with the stereochemical designation (2S) that indicates the absolute configuration at the alpha carbon. The numbering system assigns position 2 to the carbon bearing the amino group, while position 3 corresponds to the carbon attached to the aromatic side chain.

The systematic name clearly identifies the substitution pattern on the aromatic ring by specifying "4-ethylphenyl" to indicate the ethyl group's position at the para location relative to the point of attachment to the propanoic acid chain. This precise nomenclature eliminates ambiguity regarding the compound's structure and ensures accurate communication among researchers. The "propanoic acid" designation reflects the three-carbon backbone characteristic of amino acids, with the carboxyl group providing the acidic functionality.

IUPAC naming conventions also recognize alternative systematic approaches for describing the compound's structure. The name emphasizes the amino acid nature of the compound while providing specific structural details that distinguish it from related molecules. The systematic approach ensures that the name conveys maximum structural information in a standardized format recognized internationally by chemical databases and research institutions.

The precision of IUPAC nomenclature becomes particularly important when dealing with stereoisomers and structural analogs. The explicit inclusion of stereochemical information prevents confusion with the corresponding R-enantiomer or racemic mixture, ensuring that research communications reference the specific molecular entity under investigation. This level of precision supports reproducible research and accurate data interpretation across different laboratories and research groups.

CAS Registry and Other Identification Systems

The Chemical Abstracts Service has assigned Registry Number 4313-70-6 to this compound, providing a unique numerical identifier that facilitates database searches and chemical inventory management. This CAS number serves as the primary identification key for the compound across chemical suppliers, research institutions, and regulatory databases worldwide. The assignment of this specific number ensures unambiguous identification regardless of variations in naming conventions or structural representations.

Additional identification systems provide complementary approaches for compound recognition and database integration. The MDL number MFCD01632037 serves as another unique identifier within chemical database systems, particularly those maintained by scientific publishers and chemical information services. This numbering system provides an alternative pathway for compound identification and cross-referencing between different chemical databases and literature sources.

Modern chemical databases also employ molecular descriptors and fingerprints for compound identification. The InChI (International Chemical Identifier) provides a standardized string representation of molecular structure that enables precise identification regardless of drawing conventions or database formats. The corresponding InChIKey offers a shortened hash version that facilitates rapid database searching while maintaining structural specificity.

PubChem, the open chemistry database maintained by the National Center for Biotechnology Information, has assigned Compound Identifier numbers to various stereoisomers and related compounds. While specific PubChem CID numbers for this compound may vary, the database provides comprehensive structural and property information that supports research applications. These identification systems collectively ensure that the compound can be accurately identified and accessed across the diverse landscape of chemical information resources.

Common Synonyms and Abbreviations

Despite the user's instruction to avoid abbreviations, understanding the relationship between full names and their abbreviated forms remains essential for comprehensive chemical identification. This compound is commonly referenced as 4-Ethyl-L-phenylalanine in chemical literature and supplier catalogs. This designation emphasizes the compound's relationship to the natural amino acid phenylalanine while highlighting the specific para-ethyl substitution that defines its unique properties.

The designation L-phenylalanine, 4-ethyl- represents another systematic naming approach that places the compound within the broader phenylalanine family while specifying the substitution pattern. This naming convention proves particularly useful in biochemical contexts where the relationship to natural amino acids requires emphasis. The terminology reflects established conventions for amino acid nomenclature that prioritize biological relevance and structural relationships.

Properties

IUPAC Name |

(2S)-2-amino-3-(4-ethylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-2-8-3-5-9(6-4-8)7-10(12)11(13)14/h3-6,10H,2,7,12H2,1H3,(H,13,14)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWKDBHFQJATNBQ-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-amino-3-(4-ethylphenyl)propanoic acid can be achieved through several methods. One common approach involves the use of enaminoketones and arylglyoxals in a multicomponent reaction. For example, the reaction of phenylglyoxal, N,N-dimethylbarbituric acid, and 3-aminocrotonic acid ethyl ester under reflux in ethanol can yield the desired product . The reaction conditions typically involve heating the reactants in a 1.2:1:1 ratio under reflux for 20 minutes to 1 hour, with product yields ranging from 62% to 71% .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Oxidation Reactions

The ethylphenyl side chain and amino group are susceptible to oxidation:

| Oxidizing Agent | Target Site | Product | Conditions |

|---|---|---|---|

| Potassium permanganate | Aromatic ring (C-H bonds) | 4-Ethylbenzoic acid derivatives | Acidic aqueous media |

| Chromium trioxide | Amino group (-NH2) | Imine intermediates or nitro compounds | Anhydrous organic solvent |

Reduction Reactions

The carboxyl group and aromatic ring can undergo selective reduction:

| Reducing Agent | Target Site | Product | Conditions |

|---|---|---|---|

| Lithium aluminum hydride | Carboxyl (-COOH) | Alcohol (-CH2OH) | Dry ether, 0–5°C |

| Sodium borohydride | Keto intermediates | Secondary alcohols | Protic solvents (e.g., methanol) |

Substitution Reactions

The amino group participates in nucleophilic substitutions:

| Reagent | Reaction Type | Product | Conditions |

|---|---|---|---|

| Acetyl chloride | Acylation | N-Acetyl derivative | Base (e.g., pyridine), RT |

| Benzoyl anhydride | Schotten-Baumann acylation | N-Benzoylated compound | Alkaline aqueous phase |

Condensation and Cyclization

The amino and carboxyl groups enable cyclocondensation:

-

With aldehydes : Forms Schiff bases (imines) under mild acidic conditions.

-

With diketones : Produces pyrrole derivatives via Paal-Knorr synthesis .

Stability and Reactivity Insights

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Recent studies have explored the synthesis of amino acid derivatives, including (S)-2-amino-3-(4-ethylphenyl)propanoic acid, as promising scaffolds for developing antimicrobial agents. These compounds have shown efficacy against multidrug-resistant bacterial and fungal pathogens, suggesting their potential role in combating antibiotic resistance .

Cancer Research

Compounds derived from this compound have been tested for their cytotoxic effects on various cancer cell lines, including A549 non-small cell lung cancer cells. These studies indicate that modifications to the compound can enhance its anticancer activity, making it a candidate for further development in cancer therapeutics.

Pharmacology

Neuroprotective Effects

Research has indicated that this compound may exhibit neuroprotective properties. It is hypothesized that this compound could be beneficial in treating neurodegenerative diseases by modulating neurotransmitter levels and protecting neuronal cells from oxidative stress .

Anti-aging Applications

The compound has been investigated for its potential use in anti-aging formulations. Studies suggest that it can enhance skin fibroblast activity and improve skin elasticity, making it a candidate for cosmetic applications aimed at reducing signs of aging .

Materials Science

Polymer Synthesis

this compound serves as a building block in the synthesis of novel polymers with specific mechanical and thermal properties. These polymers can be utilized in various applications, including drug delivery systems and biodegradable materials.

Case Studies

| Study | Focus Area | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Derivatives showed significant activity against resistant strains of bacteria and fungi. |

| Study 2 | Cancer Cell Viability | Modifications increased cytotoxicity against A549 cells; potential for further drug development. |

| Study 3 | Neuroprotection | Compound demonstrated protective effects on neuronal cells under oxidative stress conditions. |

| Study 4 | Anti-aging Effects | Enhanced fibroblast activity leading to improved skin elasticity and reduced aging signs. |

Mechanism of Action

The mechanism of action of (S)-2-amino-3-(4-ethylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with enzymes and receptors, influencing their activity. The 4-ethylphenyl group can interact with hydrophobic pockets in proteins, affecting their conformation and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Modifications at the Aromatic Ring

Halogen-Substituted Analogs

- Examples: (R)-2-Amino-3-(3-bromophenyl)propanoic acid (): Bromine substituent increases molecular weight (~230 g/mol) and introduces steric/electronic effects. Used in Ni(II)-Schiff base complexes for asymmetric catalysis . (S)-2-Amino-3-(2,3,5,6-tetrafluorophenyl)propanoic acid (): Fluorine atoms enhance metabolic stability and lipophilicity. Applied in amyloid research due to fluorine’s electron-withdrawing properties .

Impact of Substituents :

- Ethyl group : Enhances hydrophobicity, favoring membrane permeability in drug candidates.

- Halogens (Br, F) : Increase molecular weight and alter electronic properties (e.g., bromine’s polarizability aids in halogen bonding).

Polar Functional Groups

- Examples: (S)-2-Amino-3-(4-sulfophenyl)propanoic acid (): Sulfonic acid group (–SO₃H) drastically improves water solubility. Likely used in aqueous-phase reactions or as a zwitterionic modifier . (S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid (): Hydroxyl groups enable hydrogen bonding, influencing binding affinity in enzyme inhibitors .

Impact of Polar Groups :

Modifications at the Amino Acid Backbone

Heterocyclic and Peptidomimetic Derivatives

- Examples: (S)-2-Amino-3-((S)-2-oxopyrrolidin-3-yl)propanoic acid (–2): Incorporates a pyrrolidinone ring, mimicking peptide bonds. Used in SARS-CoV-2 main protease inhibitors. Na-methylation at the α-amino group (Compound 71) reduced antiviral activity by 50%, highlighting the importance of the free amino group for potency . Trz: (S)-2-Amino-3-[4-(carboxymethyl)-1H-triazol-1-yl]propanoic acid (): Triazole ring enables click chemistry applications. The carboxymethyl group enhances metal coordination .

Impact of Backbone Modifications :

- Pyrrolidinone: Mimics peptide bonds, improving protease inhibitor specificity.

- Triazole : Enhances metabolic stability and enables modular synthesis.

Enantiomeric Comparisons

- (R)-2-Amino-3-(4-ethylphenyl)propanoic acid (): The R-enantiomer shares identical physical properties but differs in chiral interactions. Safety data (SDS) for the R-form are available, though biological activity remains uncharacterized in the provided evidence .

Key Insight: Enantiomers often exhibit divergent pharmacological profiles. For example, L- and D-amino acids are recognized differently by enzymes, affecting drug efficacy and toxicity.

Toxicity and Stability Comparisons

- Cytotoxicity: Most analogs (e.g., pyrrolidinone derivatives in ) show CC₅₀ > 100 µM, indicating low cytotoxicity . Exceptions include BMAA (), a neurotoxin with blood-brain barrier permeability (2–5 × 10⁻⁵ mL/s/g), causing neurotoxicity at >100 mg/kg doses .

- Metabolic Stability: Na-methylation of the pyrrolidinone analog (Compound 71) reduced antiviral activity, suggesting susceptibility to enzymatic hydrolysis .

Biological Activity

(S)-2-amino-3-(4-ethylphenyl)propanoic acid, also known as 2-(4-ethylphenyl)propanoic acid, is an organic compound with significant biological implications. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Overview of the Compound

- Chemical Structure : The compound has the molecular formula .

- Common Uses : It is utilized in organic synthesis and has been investigated for its biological activities, including anti-inflammatory and antimicrobial properties .

The biological activity of this compound is primarily attributed to its interactions with various biochemical pathways:

- Aromatic Amino Acid Metabolism : The compound is involved in the fermentation processes by commensal bacteria, leading to the production of metabolites like p-cresol sulfate and 4-ethylphenyl sulfate, which have implications in gut health and metabolism.

- Enzyme Interactions : It has been studied for its potential interactions with enzymes, suggesting a role in modulating biochemical pathways related to inflammation and microbial resistance .

Antimicrobial Properties

Research has shown that derivatives of this compound exhibit varying degrees of antimicrobial activity against a range of pathogens:

- Activity Against Bacteria : Some derivatives have demonstrated weak to moderate activity against Staphylococcus aureus and Enterococcus faecalis. For instance, one derivative showed a minimum inhibitory concentration (MIC) of 64 µg/mL against these bacteria .

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 - 64 | Moderate |

| Enterococcus faecalis | >64 | No significant activity |

| Methicillin-resistant strains | 1 - 8 | Potent |

Anticancer Activity

Recent studies have explored the anticancer potential of compounds related to this compound:

- Cell Viability Studies : Compounds derived from this scaffold were tested on A549 non-small cell lung cancer cells. Some derivatives reduced cell viability significantly, with one compound achieving a 50% reduction at specific concentrations .

| Compound ID | Cell Viability Reduction (%) | Comparison to Doxorubicin |

|---|---|---|

| Compound 20 | 50% | Comparable |

| Compound 12 | 86.1% | Lower than Doxorubicin |

Case Studies

- In Vitro Antimicrobial Screening : A study assessed various derivatives against WHO priority pathogens. The results indicated that while some compounds had limited efficacy, others showed promise as potential antimicrobial agents targeting multidrug-resistant strains .

- Antioxidant Activity Assessment : In addition to antimicrobial properties, certain derivatives exhibited significant antioxidant capabilities in DPPH radical scavenging assays, indicating potential for therapeutic applications in oxidative stress-related conditions .

Future Directions

Given the preliminary findings regarding the biological activities of this compound and its derivatives, further research is warranted:

- Structural Modifications : Investigating how variations in the chemical structure affect biological activity could lead to more potent derivatives.

- Clinical Trials : Promising candidates should be advanced into clinical trials to evaluate their safety and efficacy in humans.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S)-2-amino-3-(4-ethylphenyl)propanoic acid?

- Methodological Answer : The compound is typically synthesized via enantioselective methods involving chiral auxiliaries or asymmetric catalysis. A common approach includes:

- Step 1 : Alkylation of a glycine equivalent with 4-ethylbenzyl halide under basic conditions to introduce the 4-ethylphenyl group.

- Step 2 : Hydrolysis of protective groups (e.g., tert-butoxycarbonyl, Boc) using LiOH in tetrahydrofuran (THF)/water mixtures to yield the free amino acid .

- Step 3 : Purification via recrystallization or preparative HPLC to isolate the (S)-enantiomer.

- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and confirm stereochemistry via polarimetry or chiral HPLC .

Q. How is this compound characterized spectroscopically?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the ethylphenyl substituent (δ ~1.2 ppm for CH, δ ~2.6 ppm for CH) and the α-amino acid backbone (δ ~3.8 ppm for CH, δ ~1.5 ppm for NH) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) detects the molecular ion peak at m/z 208.1 (CHNO) .

- Infrared (IR) Spectroscopy : Identify carboxylic acid O-H stretches (~2500–3300 cm) and amine N-H bends (~1600 cm) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer :

- Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent oxidation or racemization. Desiccate using silica gel to avoid hygroscopic degradation .

- Regularly assess purity via HPLC to detect decomposition products, such as 2-(4-ethylphenyl)propanoic acid (a potential decarboxylation byproduct) .

Advanced Research Questions

Q. How can enantiomeric purity challenges be resolved during synthesis?

- Methodological Answer :

- Chiral Chromatography : Use reverse-phase HPLC with a chiral column (e.g., Chirobiotic T) and mobile phases containing 0.1% trifluoroacetic acid (TFA) to separate enantiomers. Adjust gradient elution to optimize resolution .

- Kinetic Resolution : Employ enzymes like lipases or proteases to selectively hydrolyze the undesired (R)-enantiomer in ester precursors .

- Circular Dichroism (CD) : Validate enantiopurity by comparing CD spectra to reference standards .

Q. What strategies optimize yield in large-scale synthesis?

- Methodological Answer :

- Solvent Optimization : Replace THF with dimethylformamide (DMF) to enhance solubility of intermediates during alkylation .

- Catalyst Screening : Test palladium-based catalysts (e.g., Pd/C) for hydrogenation steps to reduce reaction time and byproduct formation .

- Process Monitoring : Use in-line Fourier-transform infrared (FTIR) spectroscopy to track reaction completion and minimize over-hydrolysis .

Q. How should data contradictions in biochemical assays involving this compound be analyzed?

- Methodological Answer :

- Contradiction 1 : Discrepancies in enzyme inhibition assays may arise from racemization during preparation. Mitigate by freshly preparing solutions and verifying enantiopurity before assays .

- Contradiction 2 : Variability in cellular uptake studies could stem from differences in buffer pH (affecting ionization). Standardize assay conditions to pH 7.4 and include controls for passive diffusion .

- Statistical Validation : Apply multivariate analysis (e.g., principal component analysis) to distinguish experimental noise from true biological effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.